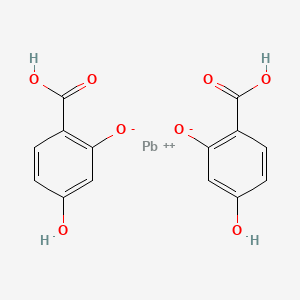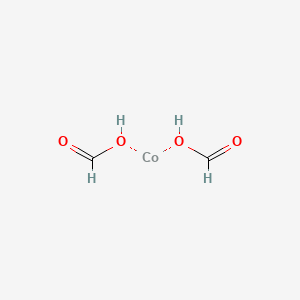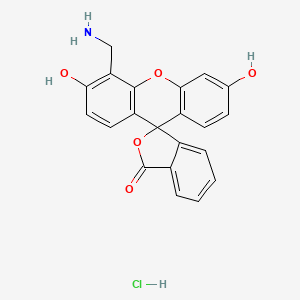
4'-(Aminomethyl)fluorescein hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amentoflavone is a naturally occurring biflavonoid compound first identified in Selaginella species in 1971. It is found in various plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, and Selaginellaceae. Amentoflavone has been extensively studied for its diverse biological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects .
准备方法
Amentoflavone can be isolated from plant sources using various extraction techniques. The isolation process typically involves solvent extraction, followed by chromatographic purification. The synthetic routes for amentoflavone involve the dimerization of apigenin, a flavonoid, through a covalent C-C or C-O-C bond. The reaction conditions for the synthesis of amentoflavone include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process .
化学反应分析
Amentoflavone undergoes various chemical reactions, including:
Oxidation: Amentoflavone can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert amentoflavone into its reduced forms, which may exhibit different biological activities.
Substitution: Amentoflavone can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
科学研究应用
Amentoflavone has numerous scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactions.
Biology: Amentoflavone is studied for its role in plant-microbe interactions and its effects on plant growth and stress tolerance.
Medicine: It has potential therapeutic applications due to its anticancer, antiviral, and anti-inflammatory properties. It is being investigated for its effects on various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: Amentoflavone is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
作用机制
Amentoflavone exerts its effects through various molecular targets and pathways:
Anticancer: It mediates signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), inhibiting cancer cell proliferation and inducing apoptosis.
Antiviral: Amentoflavone binds to viral proteins, inhibiting their function and preventing viral replication.
Anti-inflammatory: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective: Amentoflavone protects neurons by reducing oxidative stress and modulating neuroinflammatory pathways
相似化合物的比较
Amentoflavone is unique among biflavonoids due to its diverse biological activities and molecular targets. Similar compounds include:
Apigenin: A flavonoid monomer that forms the basis of amentoflavone. It has anti-inflammatory and anticancer properties but lacks the dimeric structure of amentoflavone.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory effects. It differs in structure and specific biological activities.
Kaempferol: A flavonoid with anticancer and cardioprotective properties. .
Amentoflavone’s unique dimeric structure and broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C21H16ClNO5 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
4'-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C21H15NO5.ClH/c22-10-13-17(24)8-7-16-19(13)26-18-9-11(23)5-6-15(18)21(16)14-4-2-1-3-12(14)20(25)27-21;/h1-9,23-24H,10,22H2;1H |
InChI 键 |
RITGAZAWVQUMSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


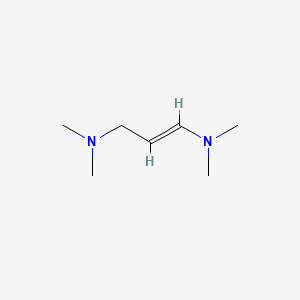
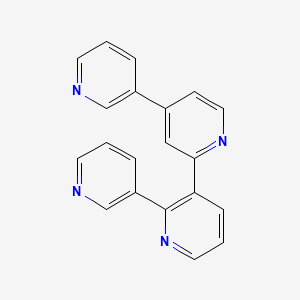

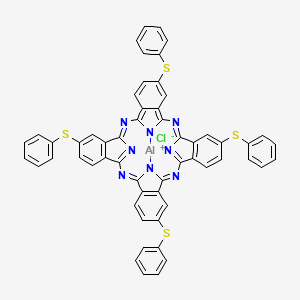
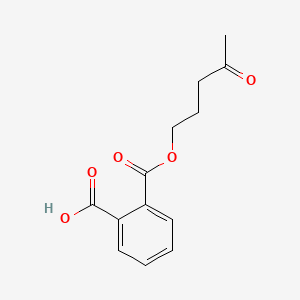
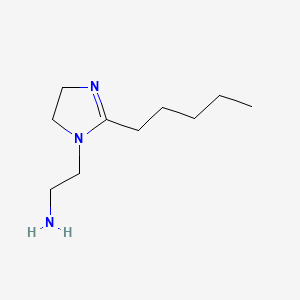
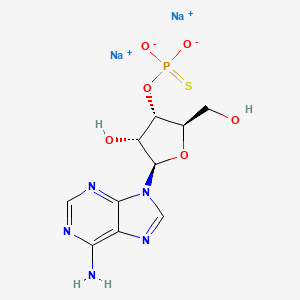

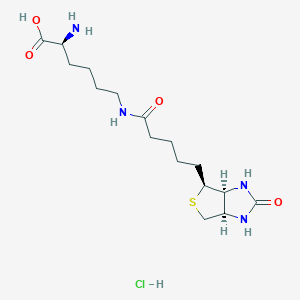
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
